(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride
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Overview
Description
(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a methylthio group, and a hydroxyl group attached to a phenyl ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-(methylthio)phenylacetic acid as the starting material.
Reduction Process: The carboxylic acid group is reduced to an alcohol group using reducing agents such as lithium aluminium hydride (LiAlH4) or borane (BH3).
Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process using ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group using oxidizing agents like nitric acid.
Reduction: Reduction reactions can convert the nitro group back to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid, and heat.
Reduction: Hydrogen gas, palladium catalyst, and pressure.
Substitution: Halogenating agents like thionyl chloride, and nucleophiles such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to understand enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the field of neurology and cardiovascular research.
Industry: It can be utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride: Similar structure but with a different position of the methylthio group on the phenyl ring.
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a phenyl ring.
Uniqueness: (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of the hydroxyl group, which can influence its reactivity and biological activity compared to similar compounds.
Biological Activity
(R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol hydrochloride, also known by its CAS number 2829281-85-6, is a chiral amino alcohol with significant biological implications. This compound is part of the phenylethanolamine class, which is recognized for its diverse pharmacological activities. The presence of a methylthio group on the phenyl ring enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₁₃ClN₁O₁S
- Molecular Weight : 219.73 g/mol
- CAS Number : 2829281-85-6
This compound primarily acts as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor is involved in neurotransmitter modulation, particularly affecting dopaminergic pathways, which are crucial in mood regulation and behavior. The activation of TAAR1 has been linked to potential therapeutic applications in treating psychiatric disorders such as depression and anxiety.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Neurotransmitter Modulation : As a TAAR1 agonist, it influences neurotransmitter release and uptake, potentially offering therapeutic benefits for mood disorders .
- Antiproliferative Effects : Preliminary studies suggest that related compounds within the phenylethanolamine class can exhibit antiproliferative effects on cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation at low micromolar concentrations .
- Microtubule Targeting : Some studies have indicated that derivatives of this compound might affect microtubule dynamics, which is critical in cellular processes such as mitosis and intracellular transport .
Study 1: Neurotransmitter Effects
A study conducted by Smolecule highlighted the agonistic activity of (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol on TAAR1, suggesting that it could modulate dopamine levels in the brain, thereby influencing mood and potentially alleviating symptoms of depression.
Study 2: Antiproliferative Activity
Research published in MDPI demonstrated that structurally similar compounds exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The study emphasized the potential of these compounds in cancer therapy .
Study 3: Microtubule Interactions
In another investigation, compounds related to (R)-2-Amino-2-(2-(methylthio)phenyl)ethan-1-ol were evaluated for their ability to disrupt microtubule formation in cancer cells. Results indicated that certain derivatives could cause microtubule depolymerization at concentrations as low as 10 µM, which is significant for developing new anticancer agents .
Comparative Analysis
The following table summarizes key findings related to similar compounds:
Properties
IUPAC Name |
(2R)-2-amino-2-(2-methylsulfanylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERNRZRYELCORW-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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